molecular formula C12H12N2O B12923814 (2-Methyl-6-phenylpyrimidin-4-yl)methanol CAS No. 63235-13-2

(2-Methyl-6-phenylpyrimidin-4-yl)methanol

Cat. No.: B12923814
CAS No.: 63235-13-2
M. Wt: 200.24 g/mol
InChI Key: AWTFWZFUIRVPSM-UHFFFAOYSA-N
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Description

(2-Methyl-6-phenylpyrimidin-4-yl)methanol is a chemical compound belonging to the class of pyrimidine derivatives It is characterized by a pyrimidine ring substituted with a methyl group at the 2-position, a phenyl group at the 6-position, and a hydroxymethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-6-phenylpyrimidin-4-yl)methanol typically involves the reaction of 2-methyl-6-phenylpyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-6-phenylpyrimidin-4-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: The major products include the corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The major products include the corresponding alcohol or amine derivatives.

    Substitution: The major products include the nitrated or halogenated derivatives of the compound.

Scientific Research Applications

(2-Methyl-6-phenylpyrimidin-4-yl)methanol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Methyl-6-phenylpyrimidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-6-phenylpyrimidin-2-amine
  • 2-(Methylthio)-4-phenylpyrimidine
  • 6-Phenylpyrimidin-4(3H)-one
  • 2-Phenylpyrimidine

Uniqueness

(2-Methyl-6-phenylpyrimidin-4-yl)methanol is unique due to the presence of the hydroxymethyl group at the 4-position, which imparts distinct chemical and biological properties. This functional group allows for further chemical modifications and enhances the compound’s reactivity in various reactions. Additionally, the combination of the methyl and phenyl groups on the pyrimidine ring contributes to its unique structural and electronic characteristics, making it a valuable compound for research and industrial applications.

Properties

CAS No.

63235-13-2

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

(2-methyl-6-phenylpyrimidin-4-yl)methanol

InChI

InChI=1S/C12H12N2O/c1-9-13-11(8-15)7-12(14-9)10-5-3-2-4-6-10/h2-7,15H,8H2,1H3

InChI Key

AWTFWZFUIRVPSM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C2=CC=CC=C2)CO

Origin of Product

United States

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